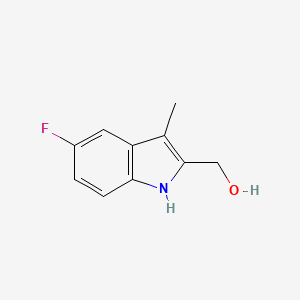
(5-氟-3-甲基-1H-吲哚-2-基)甲醇
描述
(5-fluoro-3-methyl-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-fluoro-3-methyl-1H-indol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-fluoro-3-methyl-1H-indol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
化合物(5-氟-3-甲基-1H-吲哚-2-基)甲醇及其衍生物已被广泛研究,用于其合成和表征。一项研究专注于合成相关化合物,如(1-(5-氟戊基)-1H-吲哚-3-基)(2-碘苯基)甲酮,探索确保由AlCl3催化的Friedel Crafts酰化发生在吲哚的3位的方法。这个过程避免了在RMgX试剂保护下需要高无水和厌氧要求 (Cheng, 2012)。
另一项研究深入探讨了从类似化合物衍生的杂环化合物的合成以及其抗菌、抗炎和抗增殖活性。这项研究有助于了解该化合物的潜在医学应用 (Narayana et al., 2009)。
甲基化过程
该化合物还在甲基化过程的背景下进行研究。例如,使用超临界甲醇对吡咯或吲哚进行环甲基化的研究已经进行,这为在吲哚的C3位置选择性甲基化提供了见解。该研究声称,使用超临界甲醇对吲哚进行环甲基化是通过(1H-吲哚-3-基)甲醇进行的 (Kishida et al., 2010)。
化学合成和生物评价
还有研究专注于新衍生物的合成和生物评价。例如,一项研究合成并评估了2-(5-氟-2-甲基-1H-茚-3-基)乙酰肼衍生物的抗菌活性 (Kawde et al., 2015)。
结构分析和理论研究
相关化合物的结构分析和理论研究也是一个重点。一项研究介绍了甲基3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环-2-基)苯甲酸酯及相关化合物的合成、晶体结构和DFT研究。这涉及使用X射线衍射和DFT计算进行详细的构象和分子结构分析 (Huang et al., 2021)。
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological pathways . For instance, some indole derivatives have been found to inhibit the influenza A virus , suggesting that they may interfere with viral replication pathways.
Result of Action
It is known that indole derivatives can exhibit a variety of biological activities . For instance, some indole derivatives have been found to exhibit antiviral activity against the Coxsackie B4 virus .
生化分析
Biochemical Properties
(5-Fluoro-3-methyl-1H-indol-2-yl)methanol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its indole moiety, which allows it to bind to specific sites on enzymes and proteins, thereby modulating their activity . For instance, it may act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context.
Cellular Effects
The effects of (5-fluoro-3-methyl-1H-indol-2-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, (5-fluoro-3-methyl-1H-indol-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites on enzymes, leading to inhibition or activation of their catalytic activity . Furthermore, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-fluoro-3-methyl-1H-indol-2-yl)methanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of (5-fluoro-3-methyl-1H-indol-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research .
Metabolic Pathways
(5-Fluoro-3-methyl-1H-indol-2-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
Within cells and tissues, (5-fluoro-3-methyl-1H-indol-2-yl)methanol is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of the compound is important for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of (5-fluoro-3-methyl-1H-indol-2-yl)methanol is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
(5-fluoro-3-methyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRLBPLIQUGFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284913 | |
| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-01-7 | |
| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



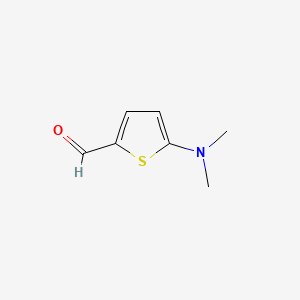
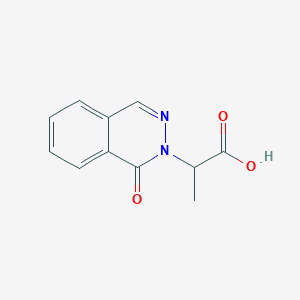
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)
![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)


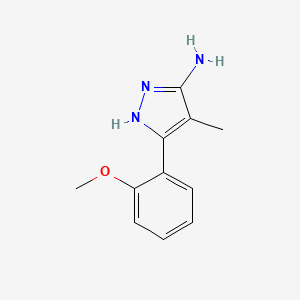
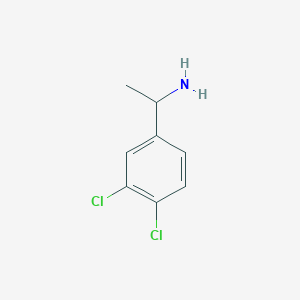
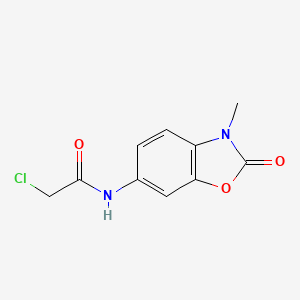
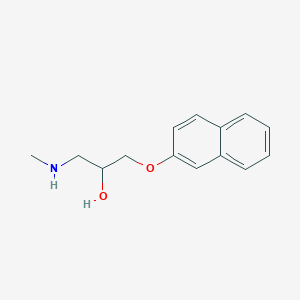
![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)
![2-[[4-(2-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1306583.png)

